An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride: Properties, Synthesis, and Applications
Section 1: Compound Identification and Overview
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is a key bifunctional chemical intermediate, valued in organic synthesis for its unique structural combination: a stable tetrahydropyran (THP) ring and a highly reactive acyl chloride group.[1] The THP moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The acyl chloride functional group serves as a powerful tool for acylation, enabling the covalent linkage of the THP-containing fragment to various nucleophiles.[1][2] This dual-characteristic makes it an essential building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1]
Below are the core identifiers for this compound:
| Identifier | Value | Source |
| CAS Number | 40500-05-8 | [3][4][5] |
| Molecular Formula | C₇H₁₁ClO₂ | [3][4][5] |
| Molecular Weight | 162.61 g/mol | [3][4] |
| IUPAC Name | 2-(oxan-4-yl)acetyl chloride | [3] |
| Synonyms | Tetrahydropyran-4-ylacetyl chloride, 4-(2-Chloro-2-oxoethyl)tetrahydro-2H-pyran | [6][7][8] |
| InChIKey | JOMCRTRTXWWINA-UHFFFAOYSA-N | [1][3][5] |
Chemical Structure:
Figure 1. 2D Structure of 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride.
Section 2: Physicochemical and Spectroscopic Properties
The compound is typically a clear, beige to brown liquid under standard conditions.[7] As with most low-molecular-weight acyl chlorides, it is characterized by a sharp, acrid odor and is known to fume in moist air due to rapid hydrolysis.[9][10]
| Property | Value / Description | Source |
| Physical State | Liquid | [6][7] |
| Boiling Point | 223.8 ± 13.0 °C (Predicted) | [5][7] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Flash Point | 83 °C | [5] |
| Solubility | Reacts violently with water.[9][11] Soluble in anhydrous aprotic solvents (e.g., Dichloromethane, THF). |
Spectroscopic Signature: While specific spectral data is not widely published, characterization relies on well-established spectroscopic principles for acyl chlorides:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected around 1800 cm⁻¹. This high frequency is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the tetrahydropyran ring protons. The protons on the carbon alpha to the carbonyl group (–CH₂–COCl) would appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl chloride.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon would exhibit a signal at a significantly downfield chemical shift (typically >170 ppm), confirming the presence of the acyl chloride functional group.
Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon.[2] The chlorine and oxygen atoms strongly withdraw electron density, rendering this carbon highly susceptible to nucleophilic attack.[2] Acyl chlorides are the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.[12][13][14]
Key Reactions:
-
Hydrolysis: It reacts vigorously with water to form the parent carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid, and hydrochloric acid (HCl).[1] This reaction is typically undesirable and necessitates handling the compound under anhydrous (moisture-free) conditions.[2]
-
Alcoholysis: In the presence of an alcohol, it forms the corresponding ester. This reaction is a facile and common method for ester synthesis.
-
Aminolysis: It reacts rapidly with primary or secondary amines to form amides. This is a cornerstone reaction in peptide synthesis and the functionalization of amine-containing molecules.[1]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride to the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol.[1]
The general mechanism for these transformations is a two-step nucleophilic addition-elimination process.
Caption: General mechanism of nucleophilic acyl substitution.
Section 4: Synthesis and Purification Protocol
The standard laboratory and industrial synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride involves the chlorination of its parent carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1][4] Two common chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][15]
-
Thionyl Chloride Method: This is a common laboratory-scale method. The byproducts, sulfur dioxide (SO₂) and HCl, are gases, which simplifies product workup.[1][15][16]
-
Oxalyl Chloride Method: Often preferred for its milder reaction conditions and high efficiency, this method typically uses a catalytic amount of N,N-dimethylformamide (DMF).[1][4][12]
Caption: Workflow for synthesis via the oxalyl chloride method.
Detailed Protocol (Oxalyl Chloride Method): This protocol is adapted from established procedures.[1][4]
-
Preparation: To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid). Cool the mixture to 0°C in an ice bath.
-
Addition: Add oxalyl chloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete (monitored by TLC or IR).[1][4]
-
Workup: Carefully concentrate the reaction mixture under reduced pressure (in a fume hood) to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.
-
Purification: The resulting crude product is often of sufficient purity for subsequent steps (quantitative yield is reported).[4] For higher purity, vacuum distillation can be performed.
Section 5: Applications in Medicinal Chemistry and Organic Synthesis
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules, especially within the pharmaceutical industry.[1] The incorporation of organochlorine compounds is a well-established strategy in drug design, with over 250 FDA-approved drugs containing chlorine.[17][18]
-
Scaffold Introduction: The THP ring is a privileged scaffold that can improve the aqueous solubility and metabolic profile of a drug candidate. This reagent provides a direct and efficient way to install the (tetrahydropyran-4-yl)acetyl moiety.
-
Amide and Ester Formation: Its primary use is in forming amide or ester linkages.[1] Many biologically active molecules, including enzyme inhibitors and receptor antagonists, contain such functional groups. The high reactivity of the acyl chloride ensures efficient coupling, even with sterically hindered or electronically deactivated amines and alcohols.
-
Building Block for Heterocycles: It can be used as a starting material for constructing more complex heterocyclic systems, which are central to many drug discovery programs.
Section 6: Safety, Handling, and Storage
Hazard Identification: 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is classified as a hazardous substance.
-
GHS Classification: It is corrosive and causes severe skin burns and eye damage (H314).[3][5][6] It may also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[3][6]
-
Reactivity Hazards: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[9][11] It is incompatible with strong bases, alcohols, amines, and oxidizing agents.[6]
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6][11]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[6][11]
-
Ensure an emergency eye wash station and safety shower are immediately accessible.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
The container must be protected from moisture. Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[6]
-
Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[6]
References
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Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]
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(Tetrahydro-2H-pyran-4-yl)acetyl chloride | C7H11ClO2 | CID 24229747. PubChem. [Link]
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Acyl chloride. Wikipedia. [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
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(tetrahydro-2h-pyran-4-yl)acetyl chloride (C7H11ClO2). PubChemLite. [Link]
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Acyl Chlorides (A-Level). ChemistryStudent. [Link]
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an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
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How will you bring about following conversions?i.Acetic acid to acety. askIITians. [Link]
-
ACETYLATION Acetyl chloride: Acetic acid:. University of Technology, Iraq. [Link]
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22.3: Reaction of acyl derivatives with weak nucleophiles. Chemistry LibreTexts. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Acetyl Chloride. ResearchGate. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
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